molecular formula C22H21BrN2O2 B2817914 2-(4-Bromophenyl)-1-(6-methoxypyridin-3-yl)-6,6-dimethyl-5,7-dihydroindol-4-one CAS No. 1023474-23-8

2-(4-Bromophenyl)-1-(6-methoxypyridin-3-yl)-6,6-dimethyl-5,7-dihydroindol-4-one

Cat. No.: B2817914
CAS No.: 1023474-23-8
M. Wt: 425.326
InChI Key: OKYODTMPUBGEAU-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-(6-methoxypyridin-3-yl)-6,6-dimethyl-5,7-dihydroindol-4-one is a complex organic compound with a unique structure that includes a bromophenyl group, a methoxypyridinyl group, and a dihydroindolone core

Preparation Methods

The synthesis of 2-(4-Bromophenyl)-1-(6-methoxypyridin-3-yl)-6,6-dimethyl-5,7-dihydroindol-4-one typically involves multiple steps, including the formation of the indolone core and the introduction of the bromophenyl and methoxypyridinyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Bromophenyl)-1-(6-methoxypyridin-3-yl)-6,6-dimethyl-5,7-dihydroindol-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(4-Bromophenyl)-1-(6-methoxypyridin-3-yl)-6,6-dimethyl-5,7-dihydroindol-4-one exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or other proteins The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions

Comparison with Similar Compounds

When compared to similar compounds, 2-(4-Bromophenyl)-1-(6-methoxypyridin-3-yl)-6,6-dimethyl-5,7-dihydroindol-4-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • N-(4-bromophenyl)-2-[(6-methoxypyridin-3-yl)amino]acetamide
  • [(4-bromophenyl)methyl][(6-methoxypyridin-3-yl)methyl]amine These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and applications.

Properties

IUPAC Name

2-(4-bromophenyl)-1-(6-methoxypyridin-3-yl)-6,6-dimethyl-5,7-dihydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O2/c1-22(2)11-19-17(20(26)12-22)10-18(14-4-6-15(23)7-5-14)25(19)16-8-9-21(27-3)24-13-16/h4-10,13H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYODTMPUBGEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(N2C3=CN=C(C=C3)OC)C4=CC=C(C=C4)Br)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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